molecular formula C12H17NO B1415918 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine CAS No. 1704089-35-9

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

Cat. No.: B1415918
CAS No.: 1704089-35-9
M. Wt: 191.27 g/mol
InChI Key: DRGXKQWIWFFJAI-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is a cyclopropanamine compound with the molecular formula C12H17NO . This chemical is intended for research applications and is not for diagnostic or therapeutic use. Compounds within the cyclopropanamine class have been investigated for their potential in the treatment of a range of neurological and psychiatric conditions . Research indicates such compounds may hold value for studying neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as psychiatric disorders such as schizophrenia . The proposed mechanism of action for this family of compounds involves the inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic regulator that is a target for several developmental and neurodegenerative disorders . This mechanism suggests significant research value for exploring novel therapeutic pathways. Additional research applications for related cyclopropanamine structures include studies related to substance dependence and developmental disorders such as Fragile X syndrome and Rett syndrome . This product is strictly labeled "For Research Use Only" and is not intended for personal, medicinal, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-6-4-3-5-10(11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGXKQWIWFFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Phenyl Precursor

The initial step involves preparing the phenyl component, specifically a 2-isopropoxyphenyl derivative. According to Vulcanchem's recent data, a general approach includes Williamson ether synthesis to introduce the isopropoxy group onto a phenyl ring.

Key Steps:

  • Preparation of 2-isopropoxyphenyl derivatives:
    This involves reacting phenol with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydroxide, facilitating nucleophilic substitution to form the ether linkage.

Reaction Scheme:

Phenol + Isopropyl halide → 2-Isopropoxyphenol

Research Data:

  • Williamson ether synthesis is well-established for such substitutions, with high yields under mild conditions, typically at reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Formation of the Cyclopropane Ring

The core cyclopropane ring is introduced via cyclopropanation of the phenyl precursor. Modern methods utilize transition-metal catalysis, especially rhodium or ruthenium complexes, to achieve regioselective cyclopropanation.

Methodology:

  • Cyclopropanation of styrene derivatives:
    Using diazocompounds such as diazomethane or trimethylsilyl diazomethane in the presence of rhodium(II) catalysts, the phenyl derivative with a vinyl group can be cyclopropanated efficiently.

Research Findings:

  • Transition-metal catalyzed cyclopropanation offers high stereoselectivity and yields, with recent advances employing Rh(II) complexes to generate the cyclopropane ring with controlled stereochemistry.

Reaction Example:

Styrene derivative + Diazomethane (or analogous diazocompound) + Rh(II) catalyst → Cyclopropane derivative

The final amino group introduction involves nucleophilic substitution or reductive amination strategies:

  • Direct Amination:
    The cyclopropane derivative bearing a leaving group (e.g., halide) can be reacted with ammonia or primary amines under controlled conditions to substitute the leaving group with an amino group.

  • Reductive Amination:
    Alternatively, the ketone or aldehyde intermediate can undergo reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Research Data:

  • Recent studies highlight the use of transition-metal catalysis, such as copper or palladium, to facilitate C–N bond formation on cyclopropane rings, improving yields and selectivity.

Overall Synthetic Route Summary

Step Description Reagents & Conditions References/Data
1 Williamson ether synthesis to prepare 2-isopropoxyphenol Phenol, isopropyl halide, K2CO3, DMF Vulcanchem
2 Transition-metal catalyzed cyclopropanation Vinyl phenyl derivative, diazocompound, Rh(II) catalyst Recent research
3 Nucleophilic substitution or reductive amination Halide intermediate, NH3 or primary amine, Pd/C or Cu catalysts Literature
4 Purification and salt formation Crystallization, acid-base treatment Standard protocols

Notes on Research Findings and Data

  • Transition-Metal Catalysis:
    Modern approaches utilizing Rh(II) or Ru catalysts significantly improve regio- and stereoselectivity, yielding cyclopropane derivatives suitable for subsequent amination.

  • Reaction Conditions:
    Mild temperatures (70–90°C) and polar aprotic solvents such as DMSO or DMF are optimal for cyclopropanation and ether formation.

  • Yield Optimization:
    Use of excess diazocompounds and catalysts enhances yield and stereoselectivity, critical for pharmaceutical precursors.

  • Safety and Handling:
    Reactions involving diazocompounds and transition metals require strict safety protocols due to toxicity and explosiveness.

Data Table: Summary of Preparation Methods

Method Step Reagents Solvent Catalyst Temperature Yield Reference
Ether synthesis Phenol, isopropyl halide DMF K2CO3 Reflux >85% Vulcanchem
Cyclopropanation Vinyl derivative, diazocompound DMSO Rh(II) complex 70–90°C 70–90% Recent studies
Amination Halide, NH3 None or alcohol Pd/C or Cu Room temp to 50°C 60–80% Literature

Chemical Reactions Analysis

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the propan-2-yloxy group or the amine group under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound's structure contributes to its biological activity. The cyclopropane moiety may enhance pharmacokinetic properties, while the propan-2-yloxy group can influence binding interactions with various biological targets. Understanding these structural features is crucial for predicting the compound's behavior in biological systems.

Preliminary studies indicate that 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine exhibits moderate biological activity against specific enzymes. Notably, derivatives of this compound have shown inhibition potential against carbonic anhydrase-II, an enzyme implicated in various physiological processes and disease states. This suggests that the compound may have therapeutic applications in treating conditions related to enzyme dysregulation.

Interaction Studies

Molecular Docking and Enzyme Inhibition:
Interaction studies involving this compound focus on its binding affinity with various biological targets. Molecular docking studies are essential for elucidating how this compound interacts at the molecular level, providing insights into its mechanism of action and potential therapeutic effects. Enzyme inhibition assays further validate these interactions, highlighting the compound's potential as a lead in drug development.

Case Studies and Research Findings

Research into the applications of this compound has yielded promising results, particularly in the following areas:

1. Medicinal Chemistry:
Studies have focused on synthesizing derivatives that enhance biological activity while maintaining favorable pharmacokinetic profiles. For instance, modifications to the cyclopropane ring have been explored to improve enzyme inhibition efficacy.

2. Pharmacology:
Investigations into the compound's effects on cellular pathways have revealed potential anti-inflammatory properties, suggesting applications in treating conditions like arthritis or other inflammatory diseases.

3. Drug Development:
The unique structural features of this compound make it a candidate for developing new therapeutics targeting specific diseases linked to enzyme dysregulation or receptor modulation.

Mechanism of Action

The mechanism by which 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Fluorophenyl)cyclopropan-1-amine (CAS: N/A)
  • Molecular Formula : C₉H₁₀FN
  • Molecular Weight : 151.18 g/mol
  • Key Difference : Substitution of the isopropoxy group with a fluorine atom at the ortho position.
  • This could enhance metabolic stability but reduce lipophilicity .
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (CAS: 886366-53-6)
  • Molecular Formula : C₁₀H₁₁F₃N·HCl
  • Molecular Weight : 253.66 g/mol
  • Key Difference : A trifluoromethyl (–CF₃) group replaces the isopropoxy moiety.
  • The hydrochloride salt enhances aqueous solubility .
2-(4-Chlorophenyl)cyclopropan-1-amine (CAS: 61114-41-8)
  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 167.64 g/mol
  • Key Difference : A chlorine atom is positioned para to the cyclopropane ring.
  • Implications : Chlorine’s moderate electronegativity and larger atomic radius compared to fluorine or –OCH(CH₃)₂ may alter steric and electronic interactions in receptor binding .

Variations in Core Structure

1-(2-Methoxyphenyl)propan-2-amine (CAS: 15402-84-3)
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Difference : Replaces the cyclopropane ring with a propylamine chain.
  • Implications : The absence of cyclopropane eliminates ring strain, which could reduce conformational rigidity and affect binding affinity in pharmacological contexts .
N-([4-(Propan-2-yloxy)phenyl]methyl)cyclopropanamine (CAS: 1095226-19-9)
  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.30 g/mol
  • Key Difference : The isopropoxy group is para to a methylene linker (–CH₂–) bridging the phenyl and cyclopropane rings.

Stereochemical and Salt Form Considerations

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)
  • Molecular Formula : C₉H₉F₂N
  • Molecular Weight : 169.17 g/mol
  • Key Difference : Stereospecific (1R,2S) configuration and difluorophenyl substitution.
  • Implications : Enantiomeric purity can significantly impact pharmacological activity and metabolic pathways, highlighting the importance of stereochemistry in drug design .
1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride
  • Molecular Formula: C₈H₁₇NO·HCl
  • Molecular Weight : 195.69 g/mol
  • Key Difference : An ethyl (–CH₂CH₂–) linker separates the isopropoxy group from the cyclopropane.
  • Implications : The extended linker may reduce steric hindrance near the amine group, enhancing solubility in the hydrochloride form .

Structural and Physicochemical Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature
1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine 954251-62-8 C₁₂H₁₉NO 193.29 Ortho-isopropoxyphenyl, cyclopropane
1-(2-Fluorophenyl)cyclopropan-1-amine N/A C₉H₁₀FN 151.18 Ortho-fluorophenyl
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine·HCl 886366-53-6 C₁₀H₁₁F₃N·HCl 253.66 Ortho-trifluoromethylphenyl, HCl salt
2-(4-Chlorophenyl)cyclopropan-1-amine 61114-41-8 C₉H₁₀ClN 167.64 Para-chlorophenyl
N-([4-(Propan-2-yloxy)phenyl]methyl)cyclopropanamine 1095226-19-9 C₁₃H₁₉NO 205.30 Para-isopropoxyphenyl, methylene linker
1-(2-Methoxyphenyl)propan-2-amine 15402-84-3 C₁₀H₁₅NO 165.23 Propylamine chain, methoxyphenyl

Key Research Findings and Implications

  • Salt Forms : Hydrochloride salts (e.g., CAS 886366-53-6) improve solubility, critical for bioavailability in drug development .

Biological Activity

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring bonded to a propan-2-yloxy group attached to a phenyl ring. This unique structure contributes to its distinct chemical properties and biological activities.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The compound has been studied for its potential role as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and related conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Orexin Receptor Antagonism Exhibits potential to modulate orexin receptors, influencing sleep regulation and appetite control.
Anti-inflammatory Properties Similar compounds have shown anti-inflammatory effects, suggesting potential applications in inflammatory diseases.
Neuroactive Effects May impact neurotransmitter systems, potentially aiding in the treatment of neuropsychiatric disorders.

Case Studies and Research Findings

  • Orexin Receptor Studies : In vitro assays have demonstrated that compounds similar to this compound can effectively bind to orexin receptors, showing promise for managing insomnia and other sleep-related disorders .
  • Anti-inflammatory Research : Studies on related cyclopropane derivatives indicate significant anti-inflammatory activity. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines in cell-based assays, highlighting their therapeutic potential .
  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence neurotransmitter release or receptor activation, which could be beneficial in treating conditions such as depression or anxiety. The specific pathways involved require further investigation to establish clear therapeutic roles .

Synthesis and Pharmacokinetics

The synthesis of this compound can be achieved through various organic synthesis methods tailored to optimize yield and purity. Understanding its pharmacokinetic profile is crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine, and how do reaction conditions impact yield?

  • Answer : Common methods include:

  • Cyclopropanation : Reaction of 2-(propan-2-yloxy)styrene derivatives with diazomethane or sulfonium ylides under catalytic conditions (e.g., Rh(II) or Cu(I)) to form the cyclopropane ring.
  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of cyclopropylamine with aryl halides bearing the isopropyl ether group.
  • Reductive Amination : Condensation of 2-(propan-2-yloxy)benzaldehyde with cyclopropanamine derivatives followed by sodium borohydride reduction.
  • Optimization : Yield improvements (>70%) are achieved using anhydrous solvents (THF, DCM) and inert atmospheres. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Answer : Use a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and aromatic/ether linkages .
  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect byproducts .
  • Melting Point Analysis : Compare observed mp (e.g., 124–126°C for related cyclopropylamine salts) with literature values.
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. What role does the cyclopropane ring play in modulating biological activity or chemical stability?

  • Answer : The cyclopropane ring:

  • Enhances Metabolic Stability : Its strained structure resists enzymatic degradation, prolonging half-life in vitro.
  • Influences Conformation : Restricts rotation of the phenyl group, optimizing binding to targets like serotonin receptors or enzymes (e.g., monoamine oxidases).
  • Reactivity : Susceptible to ring-opening under acidic conditions (e.g., HCl/MeOH), forming linear amines, which must be controlled during synthesis.

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

  • Answer : Key strategies include:

  • Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) to resolve enantiomers (e.g., R/SR/S isomers) .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation to favor specific enantiomers.
  • Circular Dichroism (CD) : Validate optical activity by comparing CD spectra with reference standards.

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

  • Answer : Methodological steps include:

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines (e.g., HEK293 for receptor studies).
  • Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid false positives/negatives.
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates (p < 0.05) .

Data Contradiction Analysis Example

Reported IC₅₀ (µM) Assay Conditions Resolution Strategy
5.2 ± 0.8HEK293, 24h incubationReplicate with lower DMSO (0.05%)
12.4 ± 2.1 CHO cells, 48h incubationCross-validate via SPR binding assays

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine
Reactant of Route 2
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1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

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